molecular formula C14H9ClO4 B3828009 4'-chloro-2,3-biphenyldicarboxylic acid

4'-chloro-2,3-biphenyldicarboxylic acid

Cat. No.: B3828009
M. Wt: 276.67 g/mol
InChI Key: XXCCDCBTZWOIMK-UHFFFAOYSA-N
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Description

4'-Chloro-2,3-biphenyldicarboxylic acid is a biphenyl derivative featuring two carboxylic acid groups at the 2- and 3-positions of one benzene ring and a chlorine substituent at the 4'-position of the adjacent ring. The chlorine substituent and dicarboxylic acid groups confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. These characteristics position it as a candidate for comparison with structurally or functionally related compounds, such as halogenated aromatics, cytotoxic purines, and natural phenolic acids.

Properties

IUPAC Name

3-(4-chlorophenyl)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-9-6-4-8(5-7-9)10-2-1-3-11(13(16)17)12(10)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCDCBTZWOIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenated Podophyllotoxin Derivatives ()

Podophyllotoxin analogs, such as 2α-chloro-2′(2′,6′)-(di)halogenopicropodophyllotoxins, share a chlorinated aromatic system but differ in core structure (tetracyclic lignan vs. biphenyl). Key comparisons include:

  • Chlorine Position : The 4'-chloro substituent in the target compound contrasts with 2α-chloro and dihalogenated positions in podophyllotoxins. Positional differences influence steric hindrance and electronic effects, critical for biological activity .
  • Synthetic Methods: Both classes utilize Lewis acids (e.g., BF₃·Et₂O, AlCl₃) for regioselective halogenation or aromatization.
  • Biological Activity : Podophyllotoxin derivatives (e.g., compounds 5c, 6g, 7b) exhibit insecticidal activity comparable to toosendanin, suggesting chloro-substituted aromatics may enhance pesticidal properties. This contrasts with the unstudied bioactivity of 4'-chloro-2,3-biphenyldicarboxylic acid .

4'-Chloro-Substituted Purines ()

Acyclic unsaturated purines, such as N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) , highlight the role of chloro substituents in cytotoxicity:

  • Substituent Configuration : The 4'-chloro group in purines is part of a flexible butenyl side chain, whereas in the biphenyldicarboxylic acid, it is rigidly positioned on an aromatic ring. This difference impacts molecular flexibility and target binding .
  • Cytotoxicity : Purine derivatives exhibit GI₅₀ values of 1–5 µM against NCI-60 tumor cell lines, demonstrating that chloro groups enhance cytotoxicity in certain scaffolds. The biphenyldicarboxylic acid’s dicarboxylate groups may instead promote solubility or metal chelation, altering its pharmacological profile .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()

Caffeic acid, a natural phenolic acid, provides a contrast in substituent chemistry:

  • Functional Groups : Caffeic acid features hydroxyl (-OH) and acrylic acid groups, conferring antioxidant properties, while the biphenyldicarboxylic acid’s chloro and carboxylate groups may favor electrophilic reactivity or coordination chemistry .

Physicochemical Properties

Property This compound Podophyllotoxin Derivatives (e.g., 5c) Purine Derivatives (e.g., 5a) Caffeic Acid
Solubility Likely polar (dicarboxylates) Moderate (halogenated, ester groups) Low (lipophilic purine core) Moderate (hydroxyls)
Melting Point Not reported Not specified Not reported 223–225°C (yellow crystals)
Reactivity Electrophilic substitution (Cl site) Aromatization under Lewis acids Nucleophilic attack (purine) Oxidation-prone (phenolic)

Key Research Findings and Contradictions

  • Chlorine Position Matters : In podophyllotoxins, 2α-chloro substituents drive insecticidal activity, while purines require 4'-chloro groups for cytotoxicity. This suggests positional effects are scaffold-dependent .
  • Synthetic Flexibility : Lewis acids (BF₃·Et₂O, AlCl₃) enable diverse transformations in halogenated aromatics, but biphenyldicarboxylic acids may require tailored conditions for functionalization .
  • Contradiction in Bioactivity : Chloro groups enhance toxicity in purines but are insufficient for activity in biphenyls without complementary functional groups (e.g., ester linkages, heterocycles) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-chloro-2,3-biphenyldicarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling, using halogenated precursors. Optimization includes adjusting catalyst loading (e.g., palladium-based catalysts), reaction temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., chloro and carboxylic acid groups).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., C14_{14}H9_9ClO4_4, [M+H]+^+ = 277.03).
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally analogous biphenylcarboxylic acids .

Q. What solvents are suitable for solubility testing, and how does pH affect dissolution?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers. The compound’s carboxylic acid groups exhibit pH-dependent solubility: low solubility in acidic conditions (pH < 3) due to protonation, improved solubility in alkaline buffers (pH > 7) via deprotonation. Use UV-Vis spectroscopy to quantify solubility at varying pH levels .

Advanced Research Questions

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce functional groups via:

  • Esterification : React with alkyl halides (e.g., methyl iodide) in basic conditions to form ester derivatives.
  • Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach amines or amino acids.
  • Halogenation : Electrophilic substitution to add bromo/fluoro groups at specific positions. Monitor reaction progress via TLC and characterize derivatives using FT-IR and 1H^1H-NMR .

Q. What computational tools predict the physicochemical properties (e.g., log P, pKa) of this compound?

  • Methodological Answer : Employ software like ChemAxon or ACD/Labs to calculate log P (estimated ~2.8) and pKa (carboxylic acid groups ~3.5–4.2). Validate predictions experimentally via reversed-phase HPLC (C18 column, methanol/water mobile phase) for log P determination, and potentiometric titration for pKa .

Q. How can researchers resolve discrepancies in crystallographic data for biphenyldicarboxylic acid derivatives?

  • Methodological Answer : Cross-validate X-ray diffraction data with computational modeling (e.g., DFT geometry optimization). Address symmetry or packing errors by refining unit cell parameters using software like OLEX2 or SHELXL . Refer to corrigenda in crystallography journals for common pitfalls, such as misassigned hydrogen bonding networks .

Q. What strategies mitigate impurities from incomplete chlorination during synthesis?

  • Methodological Answer : Optimize chlorination using stoichiometric control (1.2–1.5 equiv Cl2_2 or SO2_2Cl2_2) and monitor reaction progress via GC-MS. Post-reaction, employ preparative HPLC (acetonitrile/water with 0.1% TFA) to separate mono- and di-chlorinated byproducts. Quantify purity using 19F^{19}F-NMR if fluorinated analogs are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-chloro-2,3-biphenyldicarboxylic acid
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4'-chloro-2,3-biphenyldicarboxylic acid

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